14,15-dimethyl-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-dimethyl-5H-pyrido[3’,2’:5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one is a complex heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by its fused ring system, which includes pyridine, pyrimidine, and benzothiazole moieties. The presence of these rings imparts significant chemical stability and reactivity, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dimethyl-5H-pyrido[3’,2’:5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base . Another approach includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis apply. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
9,10-dimethyl-5H-pyrido[3’,2’:5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
9,10-dimethyl-5H-pyrido[3’,2’:5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9,10-dimethyl-5H-pyrido[3’,2’:5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s fused ring system allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced cell proliferation in cancer or decreased inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and kinase inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-ones: Exhibit antimicrobial and anti-inflammatory properties.
Pyrimidino[4,5-d][1,3]oxazines: Used in medicinal chemistry for their diverse biological activities.
Uniqueness
What sets 9,10-dimethyl-5H-pyrido[3’,2’:5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one apart is its unique combination of pyridine, pyrimidine, and benzothiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H11N3OS |
---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
14,15-dimethyl-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one |
InChI |
InChI=1S/C15H11N3OS/c1-8-6-11-12(7-9(8)2)20-15-17-14(19)10-4-3-5-16-13(10)18(11)15/h3-7H,1-2H3 |
InChI Key |
ZSMQWJLVBBYKGX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)SC3=NC(=O)C4=C(N23)N=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC3=NC(=O)C4=C(N23)N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.